molecular formula C22H23ClFN5O2S B12498346 N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide

N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide

Cat. No.: B12498346
M. Wt: 476.0 g/mol
InChI Key: HSCWNUFYRJDZEV-UHFFFAOYSA-N
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Description

N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzamide group, and halogenated phenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Halogenated Phenyl Group: The halogenated phenyl group is incorporated through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Benzamide Group: The benzamide group is formed through an amidation reaction, typically involving an amine and an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogenated phenyl groups and the triazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • Methyl benzoate
  • Vinyl benzoate
  • Ethyl benzoate

Comparison: N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is unique due to its combination of a triazole ring, sulfanyl group, and halogenated phenyl groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, which are not observed in simpler compounds like 1-(4-fluorophenyl)piperazine or methyl benzoate.

Properties

Molecular Formula

C22H23ClFN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

N-[1-[5-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide

InChI

InChI=1S/C22H23ClFN5O2S/c1-4-29-20(14(3)25-21(31)15-7-5-6-13(2)10-15)27-28-22(29)32-12-19(30)26-16-8-9-17(23)18(24)11-16/h5-11,14H,4,12H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

HSCWNUFYRJDZEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)F)C(C)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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